Nigericin sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

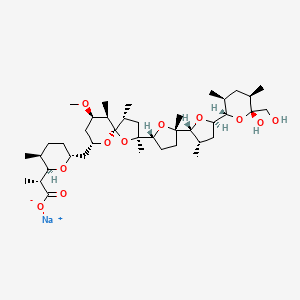

Nigericin sodium salt is a polyether ionophore antibiotic derived from the bacterium Streptomyces hygroscopicus. It is known for its ability to transport ions across biological membranes, particularly potassium (K+) and hydrogen (H+) ions . This compound has been widely studied for its biological activities and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Nigericin sodium salt is typically produced through fermentation processes involving Streptomyces strains. The fermentation medium and conditions, such as pH, temperature, and nutrient composition, are optimized to maximize the yield of nigericin . After fermentation, the compound is extracted and purified using techniques like high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of nigericin sodium involves large-scale fermentation using optimized strains of Streptomyces hygroscopicus. The fermentation broth is processed to isolate and purify nigericin sodium, ensuring high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Nigericin sodium salt undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of nigericin sodium include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of nigericin sodium depend on the specific reaction conditions. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Nigericin sodium salt functions primarily as an ionophore, facilitating the exchange of potassium ions (K⁺) for hydrogen ions (H⁺) across biological membranes. This mechanism is crucial for various cellular processes, including the activation of the NLRP3 inflammasome, which plays a significant role in immune responses.

- Molecular Formula : C₄₀H₆₇NaO₁₁

- Molecular Weight : 746.94 g/mol

- CAS Number : 28643-80-3

- Solubility : Soluble in methanol and ethanol; insoluble in water.

Immunology

This compound is recognized for its ability to activate the NLRP3 inflammasome, leading to the secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. This property has made it a valuable tool in studying inflammatory diseases.

- Activation of NLRP3 Inflammasome : Nigericin triggers potassium efflux, which is essential for inflammasome activation. This mechanism has been validated in various studies using cell lines such as THP-1 and HEK-Blue™ IL-1β cells .

Cancer Research

Nigericin exhibits significant anti-cancer properties across multiple cancer cell lines, including lung cancer (H460) and triple-negative breast cancer (MDA-MB-231). The compound's cytotoxic effects are mediated through apoptosis and inhibition of cell migration.

- In Vitro Studies : In H460 cells, treatment with nigericin resulted in decreased proliferation and clonogenicity with an IC50 value of approximately 0.1 μM . Similarly, in MDA-MB-231 cells, nigericin inhibited cell viability with an IC50 of 2.881 μM .

| Cell Line | Treatment Concentration | IC50 Value |

|---|---|---|

| H460 (Lung Cancer) | 0.1 μM | 0.1 μM |

| MDA-MB-231 (Breast Cancer) | 0.25 - 20 μg/mL | 2.881 μM |

Neurobiology

Research indicates that nigericin can influence neuroinflammatory responses. In studies involving aged mice infected with influenza virus, nigericin treatment enhanced IL-1β production and reduced morbidity . This suggests potential applications in neurodegenerative diseases characterized by chronic inflammation.

Case Study 1: Nigericin in Tumor Growth Inhibition

A study investigated the effects of nigericin on tumor growth in vivo using a mouse model bearing triple-negative mammary adenocarcinoma (4T1). The results demonstrated that nigericin significantly reduced tumor volume when administered alongside anti-PD-1 therapy, highlighting its potential as an adjunctive treatment in cancer immunotherapy .

Case Study 2: Nigericin's Role in Lead Intoxication

Nigericin has shown promise in treating lead intoxication by facilitating the transport of lead ions across membranes, potentially mitigating toxicity effects. Experimental data suggest that at specific concentrations, nigericin effectively reduces lead accumulation in cells .

Wirkmechanismus

Nigericin sodium salt acts as an ionophore, facilitating the exchange of potassium (K+) and hydrogen (H+) ions across biological membranes . This ion exchange disrupts the membrane potential and can lead to changes in cellular pH and ion homeostasis. This compound is also known to activate the NLRP3 inflammasome, a key component of the innate immune response .

Vergleich Mit ähnlichen Verbindungen

Nigericin sodium salt is similar to other polyether ionophores, such as monensin and valinomycin . it is unique in its ability to act as an antiporter for both potassium (K+) and hydrogen (H+) ions. Other similar compounds include:

Monensin: Another polyether ionophore with similar ion transport properties.

Valinomycin: Known for its high selectivity for potassium ions.

This compound’s unique properties make it a valuable tool for studying ion transport and its effects on cellular processes.

Eigenschaften

CAS-Nummer |

28643-80-3 |

|---|---|

Molekularformel |

C40H67NaO11 |

Molekulargewicht |

746.9 g/mol |

IUPAC-Name |

sodium;2-[6-[[(2S,5R)-2-[(5S)-5-[5-[(6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate |

InChI |

InChI=1S/C40H68O11.Na/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34;/h21-35,41,44H,11-20H2,1-10H3,(H,42,43);/q;+1/p-1/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,37-,38-,39-,40+;/m0./s1 |

InChI-Schlüssel |

MOYOTUKECQMGHE-QQWZKJHFSA-M |

SMILES |

CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+] |

Isomerische SMILES |

CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C([C@@]3(O2)C(C[C@@](O3)(C)C4CC[C@@](O4)(C)C5C(CC(O5)C6C(CC([C@@](O6)(CO)O)C)C)C)C)C)OC.[Na+] |

Kanonische SMILES |

CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+] |

Aussehen |

Solid powder |

Piktogramme |

Acute Toxic; Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Nigericin sodium; Azalomycin M; Helixin C; Polyetherin A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.